Monobutyl fumarate

Description

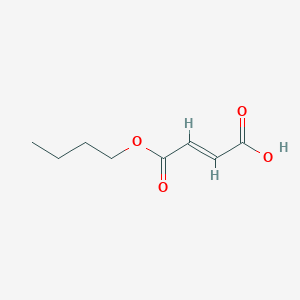

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-butoxy-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-2-3-6-12-8(11)5-4-7(9)10/h4-5H,2-3,6H2,1H3,(H,9,10)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOVMEACOLCUCK-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4071211, DTXSID40893433 | |

| Record name | 2-Butenedioic acid (2Z)-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4071211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl hydrogen fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16062-88-7, 68186-71-0 | |

| Record name | Monobutyl fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16062-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monobutyl fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016062887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2E)-, 1-butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenedioic acid (2Z)-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenedioic acid (2Z)-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4071211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl hydrogen fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOBUTYL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T4KZW2ORV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Monobutyl Fumarate from Fumaric Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for Monobutyl Fumarate Synthesis

Fumaric acid esters (FAEs) have carved a significant niche in modern therapeutics, most notably with the approval of dimethyl fumarate (DMF) for treating multiple sclerosis and psoriasis.[1][2] The active metabolite of DMF is monomethyl fumarate (MMF), which is believed to exert the primary immunomodulatory effects.[1] This has spurred considerable interest in the synthesis and evaluation of other monoalkyl fumarates, such as monobutyl fumarate (MBF), as potential therapeutic agents or prodrugs with modified pharmacokinetic profiles.

This guide provides an in-depth technical exploration of the direct synthesis of monobutyl fumarate from fumaric acid. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify critical process decisions, and present a robust, self-validating protocol suitable for a research and development setting.

Part 1: The Core Chemistry: Acid-Catalyzed Esterification

The synthesis of monobutyl fumarate from fumaric acid is a classic example of a Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (fumaric acid) with an alcohol (n-butanol). The reaction is reversible, and its equilibrium is governed by Le Châtelier's principle.

The Reaction Mechanism

Understanding the mechanism is paramount to controlling the reaction outcome, particularly in achieving selectivity for the monoester over the diester.

-

Protonation of the Carbonyl: A proton (H⁺) from the acid catalyst (typically sulfuric acid) protonates one of the carbonyl oxygens of fumaric acid. This activation step dramatically increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of n-butanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol's oxygen) to one of the hydroxyl groups, converting it into a good leaving group (H₂O).

-

Water Elimination: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

-

Catalyst Regeneration: A base (such as water or another molecule of butanol) removes the final proton from the carbonyl oxygen, yielding the monobutyl fumarate product and regenerating the acid catalyst.

This entire process can then repeat on the second carboxylic acid group to form the diester, dibutyl fumarate. Controlling this secondary reaction is the primary challenge in selective monoester synthesis.

Visualizing the Pathway

The following diagram illustrates the stepwise mechanism for the formation of monobutyl fumarate.

Caption: Acid-catalyzed esterification workflow for monobutyl fumarate.

Part 2: A Validated Experimental Protocol

This protocol is designed as a self-validating system. Each step includes the rationale, allowing for adaptation and troubleshooting.

Materials and Equipment

-

Reagents: Fumaric acid (≥99%), n-butanol (anhydrous, ≥99%), Sulfuric acid (conc., 98%), Sodium bicarbonate (NaHCO₃), Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄), Deuterated chloroform (CDCl₃) for NMR.

-

Equipment: Round-bottom flask (250 mL), reflux condenser, magnetic stirrer/hotplate, separatory funnel (500 mL), Büchner funnel and flask, rotary evaporator, standard laboratory glassware.

Step-by-Step Synthesis Workflow

Step 1: Reaction Setup and Reagent Charging

-

Action: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add fumaric acid (11.6 g, 0.1 mol). Add a significant excess of n-butanol (90 mL, approx. 0.98 mol).

-

Causality: Using n-butanol as both a reactant and the solvent shifts the reaction equilibrium towards the products, maximizing the conversion of fumaric acid.[3] The initial suspension is expected due to the limited solubility of fumaric acid.[4]

Step 2: Catalysis

-

Action: While stirring, carefully and slowly add concentrated sulfuric acid (1 mL, ~0.018 mol) to the suspension.

-

Causality: Sulfuric acid is a highly effective and economical catalyst for esterification.[1][4] The addition must be slow to safely manage the exothermic heat of dilution in butanol.

Step 3: Reflux and Reaction Monitoring

-

Action: Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 115-118 °C) using a heating mantle. Maintain reflux for 4-6 hours.

-

Causality: The reaction rate is significantly increased at elevated temperatures. Refluxing contains the solvent and maintains a constant reaction temperature. The initially heterogeneous mixture should become homogeneous as the fumaric acid is converted to the more soluble monoester.[4]

-

Trustworthiness Check: Monitor the reaction's progress every hour using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate with a trace of acetic acid). Visualize with a UV lamp. The goal is the disappearance of the fumaric acid spot at the baseline and the appearance of a major product spot (monobutyl fumarate), while minimizing the formation of the faster-moving dibutyl fumarate spot.

Step 4: Work-up and Neutralization

-

Action: Allow the reaction mixture to cool to room temperature. Transfer the solution to a 500 mL separatory funnel. Slowly add 100 mL of a cold, saturated sodium bicarbonate solution in portions.

-

Causality: This step neutralizes the sulfuric acid catalyst, quenching the reaction. Addition must be slow and cautious to control the vigorous effervescence (CO₂ release) from the acid-base reaction.

Step 5: Extraction and Purification

-

Action: After gas evolution ceases, add 100 mL of ethyl acetate to the separatory funnel. Shake vigorously and allow the layers to separate. Discard the lower aqueous layer. Wash the organic layer with 100 mL of brine.

-

Causality: Ethyl acetate improves the separation of the organic product from the aqueous phase. The brine wash helps to remove residual water and water-soluble impurities from the organic layer.

-

Action: Transfer the organic layer to a flask and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent.

-

Causality: Removing all traces of water is crucial before solvent evaporation to prevent potential hydrolysis of the ester product upon storage.

-

Action: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate and excess n-butanol. A viscous oil or semi-solid will remain.

-

Causality: This step isolates the crude product.

Step 6: Final Purification by Recrystallization

-

Action: Dissolve the crude product in a minimum amount of hot ethanol. Slowly add cold water until the solution becomes persistently cloudy. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

-

Causality: Recrystallization is an excellent method for purifying solid organic compounds. The monoester is more soluble in the hot solvent mixture and crystallizes out upon cooling, leaving impurities (like the more nonpolar diester) in the mother liquor.

-

Action: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Characterization and Validation

-

¹H-NMR (400 MHz, CDCl₃): The resulting spectrum should confirm the structure. Expect characteristic peaks: δ ~6.85 (s, 2H, -CH=CH-), δ ~4.20 (t, 2H, -OCH₂-), δ ~1.65 (m, 2H, -OCH₂CH₂-), δ ~1.40 (m, 2H, -CH₂CH₃), δ ~0.95 (t, 3H, -CH₃). A broad singlet for the carboxylic acid proton (-COOH) may be observed at high chemical shift (δ > 10).

-

Melting Point: Determine the melting point of the dried crystals. A sharp melting range indicates high purity.

Part 3: Key Process Parameters and Optimization

The success of this synthesis hinges on the rational control of several key variables.

| Parameter | Recommended Condition | Rationale & Field Insights |

| Catalyst | Conc. H₂SO₄ (1-5 mol%) | Highly effective and economical.[1][4] For simpler workup in scaled-up processes, solid acid catalysts like Amberlyst resins can be used and removed by simple filtration, though they may require longer reaction times.[5][6] |

| Reactant Ratio | Large excess of n-butanol | Serves as both solvent and reactant, driving the equilibrium towards ester formation.[3] To maximize monoester selectivity, one could theoretically use an excess of fumaric acid, but this is impractical due to its poor solubility. |

| Temperature | Reflux (~117 °C) | Provides a sufficient activation energy for the reaction to proceed at a practical rate while being easy to control in standard laboratory glassware. |

| Water Removal | Not explicitly required with large alcohol excess | The large excess of butanol is typically sufficient to drive the reaction forward. For maximum conversion, especially during scale-up, a Dean-Stark trap can be employed to azeotropically remove the water byproduct. |

| Reaction Time | 4-6 hours (TLC Monitored) | Time is a critical parameter for selectivity. Stopping the reaction once the starting material is consumed but before significant diester formation is key. Over-refluxing will invariably lead to a higher proportion of dibutyl fumarate. |

Part 4: Alternative Synthetic Pathway

An important industrial route for synthesizing monoalkyl fumarates avoids the selectivity challenges of direct esterification by starting with maleic anhydride.[7][8]

-

Ring-Opening Alcoholysis: Maleic anhydride reacts readily with one equivalent of n-butanol at moderate temperatures to cleanly form monobutyl maleate. This reaction is often exothermic and proceeds without a catalyst.

-

Catalytic Isomerization: The resulting monobutyl maleate (the cis-isomer) is then isomerized to the thermodynamically more stable trans-isomer, monobutyl fumarate. This step requires a catalyst, such as hydrochloric acid, fumaryl chloride, or other agents, and heating.[8][9]

Caption: Two-step synthesis of monobutyl fumarate from maleic anhydride.

This two-step approach offers superior control and often higher yields of the desired monoester compared to the direct esterification of fumaric acid.

References

- US20140364604A1 - Method of making monomethyl fumarate - Google Patents.

- CN101774913A - Preparation method of monomethyl fumarate - Google Patents.

-

Marques, M. M., et al. (2020). Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis. RSC Advances, 10(2), 897-903. Available at: [Link]

- US9422226B2 - Process for preparing high purity and crystalline dimethyl fumarate - Google Patents.

-

Roșu, C. M., et al. (2019). Fumaric acid: production and separation. Biotechnology Letters, 41(1), 15-27. Available at: [Link]

-

A. V. M. G. A. et al. (2020). Bioderived fumaric acid for sustainable production of key active pharmaceutical ingredients: Dimethyl fumarate and Monomethyl fumarate. Request PDF. Available at: [Link]

- CN100537513C - Preparation technology of monomethyl fumarate - Google Patents.

- EP0069926B1 - Process for the preparation of monoesters of fumaric acid - Google Patents.

-

Apperley, D. C., et al. (2012). NMR characterisation of structure in solvates and polymorphs of formoterol fumarate. Magnetic Resonance in Chemistry, 50(10), 680-690. Available at: [Link]

- AT307378B - Process for the preparation of fumaric acid esters - Google Patents.

-

ResearchGate. (a) ¹H-NMR spectrum of fumaric acid (FA) in D2O. Available at: [Link]

-

Kuzmina, N. S., Portnova, S. V., & Krasnykh, E. L. (2020). Esterification of malic acid on various catalysts. Fine Chemical Technologies, 15(2), 47-55. Available at: [Link]

-

Gangadwala, K. C., & Malshe, V. C. (2006). Esterification of Acetic Acid with Butanol in the Presence of Ion-Exchange Resins as Catalysts. Industrial & Engineering Chemistry Research, 45(15), 5347-5352. Available at: [Link]

-

Schmidt, J., et al. (2021). Rapid hyperpolarization and purification of the metabolite fumarate in aqueous solution. Proceedings of the National Academy of Sciences, 118(13), e2025383118. Available at: [Link]

-

G. D. Yadav, et al. (2018). Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts. International Journal of Chemical Reactor Engineering, 16(1). Available at: [Link]

-

Al-Maythalony, B. A., et al. (2021). Fumarate Based Metal–Organic Framework: An Effective Catalyst for the Transesterification of Used Vegetable Oil. Catalysts, 11(11), 1335. Available at: [Link]

-

Trade Science Inc. Spectral characterization of rupatadine fumarate and its potential impurities. Available at: [Link]

-

Das, R. K., & Brar, S. K. (2016). Fumaric Acid Production: A Biorefinery Perspective. Applied Microbiology and Biotechnology, 100(23), 9835-9848. Available at: [Link]

- US2894982A - Preparation of diesters of fumaric acid - Google Patents.

Sources

- 1. Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US2894982A - Preparation of diesters of fumaric acid - Google Patents [patents.google.com]

- 4. US9422226B2 - Process for preparing high purity and crystalline dimethyl fumarate - Google Patents [patents.google.com]

- 5. finechem-mirea.ru [finechem-mirea.ru]

- 6. isites.info [isites.info]

- 7. US20140364604A1 - Method of making monomethyl fumarate - Google Patents [patents.google.com]

- 8. CN100537513C - Preparation technology of monomethyl fumarate - Google Patents [patents.google.com]

- 9. CN101774913A - Preparation method of monomethyl fumarate - Google Patents [patents.google.com]

Monobutyl Fumarate: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of monobutyl fumarate (MBF), a monoalkyl ester of fumaric acid with significant potential in therapeutic development. As a lipophilic prodrug of monomethyl fumarate (MMF), the active metabolite of the approved multiple sclerosis and psoriasis therapeutic dimethyl fumarate (DMF), MBF presents a compelling case for investigation. This document delves into the chemical synthesis, physicochemical properties, and the well-established mechanism of action of fumarates, focusing on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. Detailed experimental protocols for synthesis, in-vitro characterization, and in-vivo evaluation are provided to empower researchers in their exploration of this promising compound. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of monobutyl fumarate.

Introduction: The Therapeutic Promise of Fumaric Acid Esters

Fumaric acid esters (FAEs) have emerged as a clinically significant class of immunomodulatory and neuroprotective agents.[1] The therapeutic journey of FAEs began with the use of a mixture of dimethyl fumarate (DMF) and monoethyl fumarate (MEF) salts for the treatment of psoriasis.[2] Subsequent research identified DMF as the primary active component, which is rapidly hydrolyzed in vivo to its active metabolite, monomethyl fumarate (MMF).[2] MMF is now recognized as the key mediator of the therapeutic effects of DMF.[1] This understanding has spurred the development of various prodrugs of MMF, aiming to optimize its pharmacokinetic profile and improve gastrointestinal tolerability.[3]

Monobutyl fumarate (MBF) fits into this landscape as a logical evolution in MMF prodrug design. By esterifying fumaric acid with butanol, MBF exhibits increased lipophilicity compared to MMF, which may offer advantages in formulation and absorption. Upon oral administration, it is anticipated that MBF will be efficiently hydrolyzed by esterases in the gastrointestinal tract and blood to release MMF, thereby delivering the active therapeutic moiety. This guide will provide a detailed technical exploration of MBF, from its fundamental chemistry to its potential therapeutic applications.

Chemical and Physicochemical Properties of Monobutyl Fumarate

A thorough understanding of the chemical and physical properties of a drug candidate is fundamental to its development. This section details the key characteristics of monobutyl fumarate.

Chemical Structure and Identification

-

IUPAC Name: (2E)-4-butoxy-4-oxobut-2-enoic acid

-

Synonyms: Monobutyl fumarate, n-Butyl fumarate, Fumaric acid monobutyl ester

-

CAS Number: 16062-88-7

-

Molecular Formula: C₈H₁₂O₄

-

Molecular Weight: 172.18 g/mol

Physicochemical Data

The following table summarizes key physicochemical properties of monobutyl fumarate. It is important to note that some of these values are computationally predicted and should be experimentally verified for drug development purposes.

| Property | Value | Source |

| Molecular Weight | 172.18 g/mol | PubChem[4] |

| XLogP3-AA (LogP) | 1.1 | PubChem (Computed)[4] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[4] |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed)[4] |

| Rotatable Bond Count | 6 | PubChem (Computed)[4] |

| pKa | ~3.6 (Predicted) | Similar to MMF (3.63)[5] |

| Solubility | Soluble in DMSO | MedKoo Biosciences[2] |

Synthesis of Monobutyl Fumarate: A Step-by-Step Protocol

The synthesis of monoalkyl fumarates can be achieved through the esterification of maleic anhydride followed by isomerization.[6] The following protocol is adapted from established methods for the synthesis of monomethyl fumarate.[7]

Materials and Reagents

-

Maleic Anhydride

-

n-Butanol

-

Toluene

-

Thiourea (or another suitable isomerization catalyst)

-

Hydrochloric Acid (optional, for catalysis)

-

Sodium Bicarbonate Solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Rotary Evaporator

-

Standard Glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic Stirrer and Heating Mantle

Synthetic Procedure

-

Esterification: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1.0 eq) in a minimal amount of toluene. Add n-butanol (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Isomerization: After the formation of monobutyl maleate is complete, cool the reaction mixture to room temperature. Add a catalytic amount of thiourea (e.g., 0.05 eq).

-

Heat the mixture to 80-100 °C and stir for 4-6 hours to facilitate the isomerization from the cis (maleate) to the trans (fumarate) isomer. Monitor the isomerization by TLC or HPLC.

-

Work-up: Once the isomerization is complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude monobutyl fumarate can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized monobutyl fumarate should be confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To verify the molecular weight.

-

HPLC: To determine the purity.

-

Melting Point: To assess purity.

Mechanism of Action: The Nrf2 Pathway

The therapeutic effects of fumaric acid esters are primarily attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][8] Nrf2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2. Fumarates, being electrophilic Michael acceptors, react with specific cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, leading to the release of Nrf2.

Once liberated, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes. This leads to the upregulation of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). The resulting enhancement of the cellular antioxidant capacity is believed to underlie the anti-inflammatory and neuroprotective effects of fumarates.

Below is a diagram illustrating the Nrf2 activation pathway by fumarates.

Caption: Nrf2 Pathway Activation by Monobutyl Fumarate.

In-Vitro Experimental Protocols

The following protocols provide a framework for the in-vitro characterization of monobutyl fumarate's biological activity.

Nrf2 Nuclear Translocation by Immunofluorescence

This assay visually confirms the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with the test compound.

-

Cell Culture: Plate a suitable cell line (e.g., human astrocytes, neuroblastoma cells, or keratinocytes) on glass coverslips in a 24-well plate and culture until they reach 70-80% confluency.

-

Treatment: Treat the cells with varying concentrations of monobutyl fumarate (and appropriate controls, such as MMF and a vehicle control) for a predetermined time (e.g., 2-6 hours).

-

Fixation and Permeabilization: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 15 minutes at room temperature.[9] Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[9]

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for Nrf2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the nuclear translocation of Nrf2 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Caption: Workflow for Nrf2 Immunofluorescence Assay.

In-Vivo Experimental Protocols

Animal models are essential for evaluating the therapeutic potential and safety of a new chemical entity. The following protocol describes a widely used model for assessing anti-inflammatory activity.

Carrageenan-Induced Paw Edema in Rats

This model is a classic and reliable method for screening compounds for acute anti-inflammatory activity.[10][11]

-

Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups (n=6-8 per group), including a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and groups receiving different doses of monobutyl fumarate. Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[11]

-

Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the results.

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Pharmacokinetics, Toxicology, and Formulation Considerations

Pharmacokinetics

-

Absorption: As a more lipophilic ester, monobutyl fumarate is expected to be well-absorbed from the gastrointestinal tract.

-

Metabolism: It is anticipated to undergo rapid and extensive first-pass metabolism by esterases in the gut wall, blood, and liver, leading to the formation of its active metabolite, monomethyl fumarate (MMF), and butanol.

-

Distribution and Elimination: The pharmacokinetic profile of the liberated MMF is expected to be similar to that observed after administration of DMF.[5]

Toxicology

Detailed toxicological studies of monobutyl fumarate have not been published. However, fumaric acid itself has a low toxicity profile.[12] The safety of any new fumaric acid ester would need to be thoroughly evaluated, with particular attention to potential gastrointestinal side effects, which are common with this class of drugs.

Formulation for Oral Delivery

To mitigate gastrointestinal side effects and ensure delivery to the small intestine for optimal absorption, an enteric-coated formulation is recommended for oral administration of monobutyl fumarate.[13]

-

Core Tablet/Pellet: The active pharmaceutical ingredient (API) can be formulated into a core tablet or pellets with suitable excipients.

-

Seal Coat: An optional seal coat can be applied to protect the API from the acidic enteric polymer.

-

Enteric Coating: A pH-sensitive polymer that is insoluble at the low pH of the stomach but dissolves at the higher pH of the small intestine should be used.[14] Common enteric polymers include derivatives of polymethacrylates, cellulose acetate phthalate, and polyvinyl acetate phthalate.

Analytical Methods and Stability

Analytical Method for Quantification

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed for the quantification of monobutyl fumarate and its potential degradation products. A suitable method, adapted from those used for DMF and MMF, would likely involve:[15][16]

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH ~3.0)

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at approximately 210 nm

Stability

A comprehensive stability testing program should be conducted according to ICH guidelines (Q1A(R2)) to determine the shelf-life of monobutyl fumarate as a drug substance and in its formulated product.[17] This should include testing under long-term, intermediate, and accelerated storage conditions.

Regulatory and Patent Landscape

While numerous patents exist for prodrugs of monomethyl fumarate, a specific search for patents explicitly covering the therapeutic use of monobutyl fumarate did not yield prominent results at the time of this writing.[3][8] This may suggest an opportunity for novel intellectual property in this area. Any development program for monobutyl fumarate should include a thorough freedom-to-operate analysis.

Conclusion and Future Directions

Monobutyl fumarate represents a promising next-generation prodrug of monomethyl fumarate, with the potential for an optimized pharmacokinetic and tolerability profile. Its straightforward synthesis and well-understood mechanism of action make it an attractive candidate for further investigation in inflammatory and neurodegenerative diseases. The experimental protocols and technical information provided in this guide offer a solid foundation for researchers and drug developers to unlock the therapeutic potential of this intriguing molecule. Future research should focus on obtaining robust experimental data on its physicochemical properties, pharmacokinetics, and toxicology to support its progression towards clinical development.

References

- Burness, C. B., & Deeks, E. D. (2020). Monomethyl Fumarate: A Review in Relapsing-Remitting MS. CNS drugs, 34(11), 1195–1204.

- Rostami-Yazdi, M., Clement, B., & Mrowietz, U. (2010). Pharmacokinetics of anti-psoriatic fumaric acid esters in psoriasis patients.

- Mrowietz, U., Morrison, P. J., Suhrkamp, I., Kumanova, M., & Clement, B. (2018). The Pharmacokinetics of Fumaric Acid Esters Reveal Their In Vivo Effects. Trends in pharmacological sciences, 39(1), 1–12.

- Rostami Yazdi, M., & Mrowietz, U. (2008). Fumaric acid esters.

-

Immunofluorescence assays of nuclear localization of Nrf2 protein using fluorescence microscope. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

- Gangakhedkar, A. A., & Gangakhedkar, A. A. (2014).

- Morris, C. J. (2011). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Current protocols in pharmacology, Chapter 5, Unit 5.4.

- Enteric coating compositions and methods of making and using the same. (n.d.). Google Patents.

- Process for the preparation of monoesters of fumaric acid. (n.d.). Google Patents.

- Levey, S., & Gast, J. H. (1944). A study to determine the toxicity of fumaric acid.

- ICH Harmonised Tripartite Guideline. (2003). Stability testing of new drug substances and products Q1A (R2).

-

Avdeef, A., & Tsinman, O. (2006). pKa values of fumaric acid potentiometrically determined in this study... ResearchGate. Retrieved from [Link]

- Singh, S., Kumar, V., & Singh, S. (2020). Development and validation of a stability-indicating RP-HPLC method for the identification, determination of related substances and assay of dimethyl fumarate in drug substance. Journal of pharmaceutical and biomedical analysis, 191, 113606.

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). Monobutyl fumarate. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Mrowietz, U., & Altmeyer, P. (2016). Development And Validation of Rp-Hplc Method for Determination of Related Substances of Dimethyl Fumarate Drug Product. ResearchGate. Retrieved from [Link]

- Co-immunofluorescence of MRPL12 and Nrf2 in HK2 Cells. (2021). Bio-protocol, 11(20), e4188.

- Enteric tablet containing dimethyl fumarate. (n.d.). Google Patents.

- Controlled release pharmaceutical compositions comprising a fumaric acid ester. (n.d.). Google Patents.

- European Commission Health & Consumer Protection Directorate-General. (2003). Report on the safety of Fumaric Acid.

- ICH. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products.

- Al-Gousous, J., & Langguth, P. (2019). Enteric coating of oral solid dosage forms as a tool to improve drug bioavailability. European journal of pharmaceutical sciences, 138, 105019.

-

(A) Immunofluorescence analysis of Nrf2 nuclear translocation and (B)... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

- Monomethyl fumarate derivatives and pharmaceutical compositions using same. (n.d.). Google Patents.

- de Souza, T. A., & Breitkreutz, J. (2013). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. Journal of the Brazilian Chemical Society, 24(8), 1333-1341.

- World Health Organization. (1996). Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.

- Process for the preparation of dialkyl succinate from maleic anhydride. (n.d.). Google Patents.

-

Khan, A. U., et al. (2015). Efficacies of fumaric acid and its mono- and di-methyl esters in rodent models for analgesics and anti-inflammatory agents. ResearchGate. Retrieved from [Link]

-

Rostami-Yazdi, M., Clement, B., & Mrowietz, U. (2010). Pharmacokinetics of anti-psoriatic fumaric acid esters in psoriasis patients. Semantic Scholar. Retrieved from [Link]

-

Levey, S., & Gast, J. H. (1944). A study to Determine the Toxicity of Fumaric Acid. ScienceDirect. Retrieved from [Link]

- Parashar, T., et al. (2014). ENTERIC COATING TECHNOLOGIES: ADVANCES IN ORAL DRUG DELIVERY SYSTEMS. World Journal Of Pharmacy and Pharmaceutical Research.

-

Fumarate ester dosage forms with enhanced gastrointestinal tolerability. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

- Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hep

-

What are the products of the reaction between maleic anhydride and alcohols? (2023, May 22). Koyon. Retrieved from [Link]

- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian journal of pharmacology, 45(6), 579–585.

- ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DIMETHYL FUMARATE BY RP-HPLC METHOD. (2016).

-

Skin permeation enhancer compositions. (n.d.). Justia Patents. Retrieved January 22, 2026, from [Link]

- Drosophila Keap1 Proteins Assemble Nuclear Condensates in Response to Oxidative Stress. (2022). International journal of molecular sciences, 23(21), 13356.

-

Development And Validation of Rp-Hplc Method for Determination of Related Substances of Dimethyl Fumarate Drug Product. (2016). Semantic Scholar. Retrieved from [Link]

-

Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 22, 2026, from [Link]

- Kinetic investigations on esterification of maleic anhydride with butanols. (2014). Przemysl Chemiczny, 93(10), 1735-1738.

-

Development of an enteric coating formulation and process for tablets primarily composed of a highly water-soluble, organic acid. (2012). ResearchGate. Retrieved from [Link]

- U.S. Food and Drug Administration. (2014). Expiration Dating and Stability Testing for Human Drug Products.

-

Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. (n.d.). SlideShare. Retrieved January 22, 2026, from [Link]

Sources

- 1. The Pharmacokinetics of Fumaric Acid Esters Reveal Their In Vivo Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fumaric acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US8669281B1 - Prodrugs of fumarates and their use in treating various diseases - Google Patents [patents.google.com]

- 4. ppor.az [ppor.az]

- 5. Pharmacokinetics of anti-psoriatic fumaric acid esters in psoriasis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. koyonchem.com [koyonchem.com]

- 7. EP0069926B1 - Process for the preparation of monoesters of fumaric acid - Google Patents [patents.google.com]

- 8. WO2020171507A1 - Monomethyl fumarate derivatives and pharmaceutical compositions using same - Google Patents [patents.google.com]

- 9. Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. inotiv.com [inotiv.com]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. WO2020242132A1 - Enteric tablet containing dimethyl fumarate - Google Patents [patents.google.com]

- 14. Enteric coating of oral solid dosage forms as a tool to improve drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and validation of a stability-indicating RP-HPLC method for the identification, determination of related substances and assay of dimethyl fumarate in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijcrt.org [ijcrt.org]

- 17. ema.europa.eu [ema.europa.eu]

An In-Depth Technical Guide to Monobutyl Fumarate: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of monobutyl fumarate, a molecule of increasing interest in the fields of chemical synthesis and drug development. As a member of the fumaric acid ester (FAE) family, its properties and potential applications are best understood by examining its synthesis, analytical characterization, and the well-established biological mechanisms of its chemical relatives, such as monomethyl fumarate (MMF). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this compound.

Core Molecular and Physicochemical Profile

Monobutyl fumarate, with the IUPAC name (E)-4-butoxy-4-oxobut-2-enoic acid, is a dicarboxylic acid monoester.[1] Its structure is characterized by a four-carbon butyl ester group at one end of the fumarate backbone and a free carboxylic acid at the other. This asymmetric structure, particularly the α,β-unsaturated carbonyl system, is central to its chemical reactivity and biological activity.

Key Identifiers and Properties

The fundamental properties of monobutyl fumarate are summarized below, providing a foundational dataset for any experimental work.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O₄ | [1][2] |

| Molecular Weight | 172.18 g/mol | [1][2] |

| CAS Number | 16062-88-7 | [1][2] |

| IUPAC Name | (E)-4-butoxy-4-oxobut-2-enoic acid | [1] |

| Appearance | Solid powder | [2] |

| Physicochemical Data | Value | Source(s) |

| Boiling Point | 289.1°C at 760 mmHg | [3] |

| Flash Point | 113.9°C | [3] |

| Density | 1.13 g/cm³ | [3] |

| XLogP3 | 1.1 | [1][3] |

| Hydrogen Bond Donors | 1 | [1][3] |

| Hydrogen Bond Acceptors | 4 | [1][3] |

| Solubility | Soluble in DMSO | [2] |

Synthesis and Purification Workflow

The synthesis of monobutyl fumarate is most efficiently achieved via a two-step process starting from maleic anhydride. This approach is favored for its atom economy and the use of readily available starting materials. The core logic involves the initial formation of the thermodynamically less stable cis-isomer (maleate), followed by a catalyzed isomerization to the desired trans-isomer (fumarate).[4][5]

Diagram: General Synthesis Workflow

Caption: A two-step synthesis workflow for monobutyl fumarate production.

Step-by-Step Synthesis Protocol

This protocol is adapted from established methods for synthesizing fumaric acid monoesters.[6][7][8]

Step 1: Synthesis of Monobutyl Maleate

-

Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen).

-

Reagent Charging: Dissolve maleic anhydride (1.0 eq) in a suitable anhydrous solvent like toluene.

-

Alcoholysis: Slowly add n-butanol (1.0-1.1 eq) to the stirred solution. An exothermic reaction will occur.

-

Reaction: Heat the mixture to 50-60°C and maintain for 2-4 hours, monitoring the disappearance of maleic anhydride by TLC or HPLC. The resulting solution contains monobutyl maleate.

Causality Insight: Starting with maleic anhydride is crucial as its strained ring is readily opened by the nucleophilic attack of n-butanol, forming the monoester without requiring a catalyst. This reaction yields the cis (maleate) isomer due to the cyclic nature of the anhydride starting material.

Step 2: Isomerization to Monobutyl Fumarate

-

Catalyst Addition: To the cooled monobutyl maleate solution from Step 1, add a catalytic amount of an isomerization agent (e.g., fumaryl chloride, 1-2 mol%).

-

Isomerization Reaction: Heat the reaction mixture to 80-100°C for 1-2 hours. The isomerization from the cis (maleate) to the more stable trans (fumarate) configuration is driven by thermodynamics and facilitated by the catalyst.

-

Monitoring: Track the conversion to monobutyl fumarate using HPLC. The fumarate will have a different retention time from the maleate.

Causality Insight: The trans configuration of the fumarate is sterically less hindered and energetically more favorable than the cis maleate. Catalysts like fumaryl chloride facilitate the rotation around the carbon-carbon single bond by temporarily forming a species with increased single-bond character, thereby lowering the activation energy for isomerization.[7]

Step 3: Purification

-

Solvent Removal: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Workup: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining catalyst or unreacted starting materials.

-

Recrystallization: Concentrate the organic layer and recrystallize the crude solid product from a suitable solvent system, such as toluene/hexanes, to yield pure monobutyl fumarate.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stability of the synthesized monobutyl fumarate. A combination of chromatographic and spectroscopic techniques provides a self-validating system of characterization.

Diagram: Analytical Workflow

Sources

- 1. Monobutyl fumarate | C8H12O4 | CID 5475335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Monobutyl fumarate|lookchem [lookchem.com]

- 4. Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. norbidar.com [norbidar.com]

- 6. EP0069926B1 - Process for the preparation of monoesters of fumaric acid - Google Patents [patents.google.com]

- 7. Process For The Preparation Of Monomethyl Fumarate [quickcompany.in]

- 8. CN101774913A - Preparation method of monomethyl fumarate - Google Patents [patents.google.com]

Monobutyl Fumarate: A Comprehensive Technical Guide

This guide provides an in-depth exploration of the physical and chemical properties of monobutyl fumarate, a molecule of significant interest in polymer chemistry and as a potential pharmaceutical intermediate. This document is intended for researchers, scientists, and professionals in drug development and material science, offering a blend of theoretical knowledge and practical insights.

Introduction: The Significance of Monobutyl Fumarate

Monobutyl fumarate, the monoester of fumaric acid and n-butanol, is a versatile α,β-unsaturated carbonyl compound. Its structure, featuring a reactive double bond and a carboxylic acid moiety, makes it a valuable precursor in various chemical syntheses. The presence of both an ester and a carboxylic acid group imparts a unique balance of hydrophilic and lipophilic properties, influencing its reactivity and potential applications.

Fumaric acid esters, in general, have garnered considerable attention for their biological activities, including immunomodulatory and neuroprotective effects.[1] While dimethyl fumarate is a well-established therapeutic agent, the investigation of other fumarate esters, such as monobutyl fumarate, is an active area of research.[2] In the realm of material science, the incorporation of fumarate units into polymers can enhance properties like thermal stability and biocompatibility.[3][4] This guide aims to provide a comprehensive understanding of the fundamental physicochemical characteristics of monobutyl fumarate, which is crucial for its effective utilization in these fields.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of monobutyl fumarate is essential for its handling, characterization, and application. The following sections detail its key identifiers and physicochemical parameters.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | (2E)-4-Butoxy-4-oxobut-2-enoic acid | [5] |

| CAS Number | 16062-88-7 | [5] |

| Molecular Formula | C₈H₁₂O₄ | [5] |

| Molecular Weight | 172.18 g/mol | [5] |

| InChI Key | UTOVMEACOLCUCK-SNAWJCMRSA-N | [5] |

| SMILES | CCCCOC(=O)/C=C/C(=O)O | [5] |

Tabulated Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of monobutyl fumarate. It is important to note that while some of these values are experimentally determined, others are computed predictions and should be considered as such.

| Property | Value | Remarks | Source |

| Appearance | Solid powder | [5] | |

| Boiling Point | 289.1 °C at 760 mmHg | Predicted | LookChem |

| Density | 1.13 g/cm³ | Predicted | LookChem |

| Solubility | Soluble in DMSO | [5] | |

| pKa | ~3.0 - 4.5 | Estimated based on fumaric acid (pKa1 ~3.03, pKa2 ~4.44) | [6] |

| LogP | 1.1 | Computed | PubChem |

| Hydrogen Bond Donors | 1 | PubChem | |

| Hydrogen Bond Acceptors | 4 | PubChem | |

| Rotatable Bonds | 6 | PubChem |

Synthesis of Monobutyl Fumarate

Monobutyl fumarate is typically synthesized through the esterification of fumaric acid with n-butanol. This reaction is generally acid-catalyzed. An alternative approach involves the isomerization of monobutyl maleate, which can be prepared from maleic anhydride and n-butanol.

Synthesis Workflow

The synthesis via esterification of fumaric acid is a common and straightforward method. The general workflow is depicted below.

Caption: General workflow for the synthesis of monobutyl fumarate.

Experimental Protocol: Esterification of Fumaric Acid

This protocol describes a laboratory-scale synthesis of monobutyl fumarate.

Materials:

-

Fumaric acid

-

n-Butanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine fumaric acid (1 equivalent) and an excess of n-butanol (e.g., 5-10 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the reaction mixture.

-

Heating: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess n-butanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude monobutyl fumarate by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Reactivity and Stability

Reactivity Profile

The chemical reactivity of monobutyl fumarate is dominated by two key functional groups: the electrophilic carbon-carbon double bond and the carboxylic acid group.

-

Michael Addition: The electron-withdrawing nature of the adjacent ester and carboxylic acid groups activates the double bond for nucleophilic attack via a Michael addition mechanism. This reactivity is fundamental to many of its potential applications, including polymer synthesis and biological interactions. Common nucleophiles that can react with monobutyl fumarate include thiols (e.g., cysteine residues in proteins), amines, and carbanions.

-

Esterification/Amidation: The carboxylic acid moiety can undergo standard reactions such as esterification with alcohols or amidation with amines to form the corresponding diesters or amide-esters.

-

Polymerization: The double bond can participate in free-radical or other polymerization reactions, leading to the formation of fumarate-based polymers.[3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Poly(Propylene Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US2894982A - Preparation of diesters of fumaric acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Monobutyl Fumarate: A Technical Guide to Synthesis, Mechanism, and Therapeutic Potential

Introduction

Fumaric acid esters (FAEs) have emerged as a significant class of therapeutic agents, demonstrating potent immunomodulatory and cytoprotective properties. Among these, monobutyl fumarate, the monoester of fumaric acid and n-butanol, is a compound of increasing interest for researchers in drug development. This technical guide provides an in-depth exploration of monobutyl fumarate, covering its synthesis, physicochemical properties, mechanism of action, analytical methodologies, and potential therapeutic applications. Drawing parallels from the well-studied dimethyl fumarate (DMF) and its active metabolite monomethyl fumarate (MMF), this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively work with and evaluate monobutyl fumarate.

While DMF is a widely recognized prodrug, it is rapidly hydrolyzed in vivo to MMF, the pharmacologically active moiety.[1] This understanding underscores the importance of studying monoalkyl fumarates, such as monobutyl fumarate, to better comprehend the direct biological effects of this class of compounds. The therapeutic efficacy of FAEs is largely attributed to their ability to modulate inflammatory responses and protect against oxidative stress, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1]

Physicochemical Properties of Monobutyl Fumarate

A comprehensive understanding of the physicochemical properties of monobutyl fumarate is fundamental for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₄ | PubChem |

| Molecular Weight | 172.18 g/mol | PubChem |

| IUPAC Name | (2E)-4-butoxy-4-oxobut-2-enoic acid | PubChem |

| CAS Number | 16062-88-7 | PubChem |

| Appearance | Solid powder | MedKoo Biosciences |

| Solubility | Soluble in DMSO | MedKoo Biosciences |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | MedKoo Biosciences |

Synthesis of Monobutyl Fumarate

The synthesis of monobutyl fumarate is typically achieved through a two-step process involving the formation of monobutyl maleate followed by its isomerization to the more stable trans-isomer, monobutyl fumarate.[2] This approach is analogous to the synthesis of other monoalkyl fumarates.[3]

Logical Framework for Monobutyl Fumarate Synthesis

Caption: Synthesis workflow for monobutyl fumarate.

Experimental Protocol: Synthesis of Monobutyl Fumarate

This protocol is adapted from established methods for the synthesis of monoalkyl fumarates.[2]

Step 1: Synthesis of Monobutyl Maleate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine maleic anhydride (1.0 equivalent) and n-butanol (1.1 to 1.5 equivalents). The reaction can be performed neat or in a suitable solvent like toluene to aid in temperature control and subsequent water removal if any side reactions occur.

-

Reaction Conditions: Heat the mixture to a temperature between 80-100°C. The progress of the reaction can be monitored by the disappearance of the maleic anhydride starting material, which can be observed by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, the excess n-butanol and solvent (if used) can be removed under reduced pressure. The resulting crude product is monobutyl maleate.

Step 2: Isomerization to Monobutyl Fumarate

-

Catalyst Addition: To the crude monobutyl maleate, add a catalytic amount of an isomerization agent. Common catalysts for this transformation include halides of acids of sulfur or phosphorus, such as thionyl chloride (SOCl₂), or mineral acids like hydrochloric acid (HCl).[4] A typical catalyst loading is 0.001 to 0.05 mole equivalents per mole of the maleate ester.[4]

-

Isomerization Conditions: Heat the mixture, with stirring, to a temperature range of 80-120°C. The isomerization from the cis (maleate) to the trans (fumarate) isomer is often accompanied by the precipitation of the solid fumarate product.[2] The progress of the isomerization can be monitored by ¹H NMR spectroscopy by observing the characteristic shifts of the vinyl protons or by HPLC.

-

Purification: After the isomerization is complete, the reaction mixture is cooled. The solid monobutyl fumarate can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to yield the final product.[2]

Mechanism of Action: The Nrf2 Pathway

The primary mechanism through which fumaric acid esters exert their therapeutic effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[5]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[5] Fumaric acid esters, including the active metabolite of monobutyl fumarate, are electrophilic molecules that can react with specific cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. Consequently, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[5] This leads to the upregulation of a battery of protective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).[5]

Caption: The Nrf2 signaling pathway activation by monobutyl fumarate.

Experimental Protocols for Assessing Nrf2 Activation

Protocol 1: Western Blot for Nrf2 Nuclear Translocation

This protocol is designed to assess the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with monobutyl fumarate.[6]

-

Cell Culture and Treatment: Plate cells (e.g., human umbilical vein endothelial cells - HUVECs) and allow them to adhere. Treat the cells with varying concentrations of monobutyl fumarate for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO). A known Nrf2 activator can be used as a positive control.[7]

-

Cell Lysis and Fractionation: Following treatment, wash the cells with ice-cold PBS. Lyse the cells and separate the cytoplasmic and nuclear fractions using a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from the nuclear and cytoplasmic extracts onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the nuclear Nrf2 levels to a nuclear loading control (e.g., Lamin B) and cytoplasmic Nrf2 levels to a cytoplasmic loading control (e.g., β-actin).[6] An increase in the nuclear-to-cytoplasmic ratio of Nrf2 indicates activation.

Protocol 2: Quantitative PCR (qPCR) for Nrf2 Target Gene Expression

This protocol measures the upregulation of Nrf2 target genes following treatment with monobutyl fumarate.[8]

-

Cell Culture and Treatment: Treat cells with monobutyl fumarate as described in the Western blot protocol.

-

RNA Extraction and cDNA Synthesis:

-

After treatment, lyse the cells and extract total RNA using a commercial RNA extraction kit.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

-

qPCR:

-

Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for Nrf2 target genes (e.g., NQO1, HMOX1), and a suitable qPCR master mix.

-

Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Perform the qPCR reaction in a real-time PCR system.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. An increase in the fold change of the target genes in the treated samples compared to the vehicle control indicates Nrf2 pathway activation.

Analytical Methodology: Quantification of Monobutyl Fumarate

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of fumarate esters in various matrices, including biological samples.[9]

Logical Framework for HPLC Analysis

Caption: Workflow for the HPLC analysis of monobutyl fumarate.

Experimental Protocol: RP-HPLC Method for Monobutyl Fumarate in Plasma

This protocol provides a general framework for the reversed-phase HPLC analysis of monobutyl fumarate in plasma samples.[10]

-

Sample Preparation:

-

To a 100 µL plasma sample, add an internal standard (a structurally similar compound not present in the sample).

-

Perform protein precipitation by adding 300 µL of a cold organic solvent (e.g., acetonitrile or methanol).

-

Vortex the mixture vigorously for 5 minutes.

-

Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase.

-

-

HPLC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid. A typical starting point could be a 50:50 (v/v) mixture.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: 10 µL.

-

Detection: UV detection at a wavelength of approximately 210 nm. Alternatively, for higher sensitivity and specificity, a mass spectrometer (LC-MS) can be used.

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards of monobutyl fumarate in blank plasma and process them in the same way as the unknown samples.

-

Generate a calibration curve by plotting the peak area ratio of monobutyl fumarate to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of monobutyl fumarate in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Therapeutic Applications and Future Perspectives

The therapeutic potential of fumaric acid esters is well-established, with dimethyl fumarate being an approved treatment for relapsing-remitting multiple sclerosis (MS) and psoriasis.[1][11] The efficacy of these compounds is attributed to their immunomodulatory and neuroprotective effects, mediated in large part by the Nrf2 pathway.[1] Given that monobutyl fumarate is a direct-acting monoalkyl fumarate, it is expected to exhibit a similar pharmacological profile to MMF.

Preclinical studies have demonstrated the efficacy of FAEs in various models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1] The ability of these compounds to mitigate oxidative stress and inflammation suggests their potential utility in a broader range of diseases with similar underlying pathologies.

Safety and Toxicology

The safety profile of fumaric acid and its esters has been evaluated in various studies. Fumaric acid itself is considered to have a low degree of toxicity.[12] The most common adverse effects associated with oral FAE therapy are flushing and gastrointestinal events, which are generally mild to moderate in severity.[13] A study on the subchronic oral administration of n-butyl maleate, the cis-isomer of monobutyl fumarate, in rats established a no-observed-adverse-effect level (NOAEL) of 30 mg/kg/day. While this provides valuable information, a comprehensive toxicological evaluation of monobutyl fumarate is necessary for its further development as a therapeutic agent.

Conclusion

Monobutyl fumarate represents a promising molecule within the class of fumaric acid esters. Its synthesis is achievable through straightforward chemical transformations, and its primary mechanism of action via the Nrf2 pathway is well-characterized. The experimental protocols detailed in this guide provide a solid foundation for researchers to investigate its biological activities and potential therapeutic applications. As our understanding of the intricate roles of oxidative stress and inflammation in various diseases continues to grow, molecules like monobutyl fumarate that can effectively modulate these processes will undoubtedly remain at the forefront of drug discovery and development.

References

-

The Activation of Nrf2 and Its Downstream Regulated Genes Mediates the Antioxidative Activities of Xueshuan Xinmaining Tablet in Human Umbilical Vein Endothelial Cells. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate). (2021, March 30). PubMed. Retrieved January 24, 2026, from [Link]

-

Report on the safety of Fumaric Acid. (2003, January 22). European Commission. Retrieved January 24, 2026, from [Link]

-

Preparation of n-monoalkyl maleates and n-mono- and dialkyl fumarates. (1985, April). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Western blot analysis of Nrf2 concentration in the nuclear and... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Dimethyl fumarate: A review of preclinical efficacy in models of neurodegenerative diseases. (2022, July 5). PubMed. Retrieved January 24, 2026, from [Link]

-

The Effectiveness of Dimethyl Fumarate Monotherapy in the Treatment of Relapsing-Remitting Multiple Sclerosis: A Systematic Review and Meta-Analysis. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

- Isomerization of dialkyl maleates to dialkyl fumarates. (1956, September 25). Google Patents.

-

Safety Data Sheet: Fumaric acid. (n.d.). Carl ROTH. Retrieved January 24, 2026, from [Link]

-

Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages. (n.d.). Frontiers. Retrieved January 24, 2026, from [Link]

-

SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. (n.d.). Agilent. Retrieved January 24, 2026, from [Link]

-

The Evolving Role of Monomethyl Fumarate Treatment as Pharmacotherapy for Relapsing-Remitting Multiple Sclerosis. (2024, April 6). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Material Safety Data Sheet FUMARIC ACID. (2025, March 3). Valsynthese SA. Retrieved January 24, 2026, from [Link]

-

Investigation of Maleate-Fumarate Isomerization in Unsaturated. (n.d.). PDF Free Download. Retrieved January 24, 2026, from [Link]

-

A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Call for data for the re-evaluation of fumaric acid (E 297) and succinic acid (E 363) as food additives. (2024, July 28). European Food Safety Authority. Retrieved January 24, 2026, from [Link]

-

Nitric oxide activation of Keap1/Nrf2 signaling in human colon carcinoma cells. (n.d.). PNAS. Retrieved January 24, 2026, from [Link]

-

Chemistry Lab- Cis- trans isomerisation reaction- Dimethyl maleate to Dimethyl fumarate, by Dr Beena. (2024, November 7). YouTube. Retrieved January 24, 2026, from [Link]

-

Efficacy of Dimethyl Fumarate in Young Adults with Relapsing-Remitting Multiple Sclerosis: Analysis of the DEFINE, CONFIRM, and ENDORSE Studies. (2023, April 15). PubMed. Retrieved January 24, 2026, from [Link]

-

The Pharmacokinetics of Fumaric Acid Esters Reveal Their In Vivo Effects. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

- Method of making monomethyl fumarate. (n.d.). Google Patents.

-

Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Microwave-Assisted Extraction and HPLC-DAD Determination of Drugs of Abuse in Human Plasma. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

Sources

- 1. Dimethyl fumarate: A review of preclinical efficacy in models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US20140364604A1 - Method of making monomethyl fumarate - Google Patents [patents.google.com]

- 4. US2764609A - Isomerization of dialkyl maleates to dialkyl fumarates - Google Patents [patents.google.com]

- 5. The Activation of Nrf2 and Its Downstream Regulated Genes Mediates the Antioxidative Activities of Xueshuan Xinmaining Tablet in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. The Pharmacokinetics of Fumaric Acid Esters Reveal Their In Vivo Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. food.ec.europa.eu [food.ec.europa.eu]

- 12. researchgate.net [researchgate.net]

- 13. datapdf.com [datapdf.com]

Methodological & Application

Protocol for the Synthesis and Characterization of Monobutyl Fumarate

An Application Note for Drug Development Professionals

Abstract

Monobutyl fumarate is a key mono-alkyl fumarate ester with growing importance in organic synthesis and as a precursor in pharmaceutical development.[1][2] This document provides a comprehensive, field-tested guide for its synthesis via the acid-catalyzed Fischer-Speier esterification of fumaric acid with n-butanol. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol for synthesis and purification, and outline rigorous methods for analytical characterization. This guide is designed to equip researchers with the expertise to produce and validate high-purity monobutyl fumarate reliably.

Introduction and Strategic Approach

The selective synthesis of a monoester from a symmetric dicarboxylic acid like fumaric acid presents a unique chemical challenge: controlling the reaction to prevent the formation of the diester byproduct, dibutyl fumarate. While alternative routes, such as the alcoholysis of maleic anhydride followed by isomerization, exist, the direct Fischer esterification of fumaric acid is often favored for its procedural simplicity and atom economy.[3][4][5]

The core of our strategy is the application of Le Châtelier's principle to the reversible Fischer esterification reaction.[6] By carefully controlling stoichiometry—specifically, by using a molar excess of the dicarboxylic acid relative to the alcohol—we can statistically favor the formation of the desired monoester. The unreacted fumaric acid can then be easily removed during the work-up, leveraging its poor solubility in organic solvents.

The Chemistry: Fischer-Speier Esterification Mechanism

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to produce an ester and water.[7] The reaction is an equilibrium process, and its mechanism involves a series of protonation and deprotonation steps, often summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[8]

The mechanism proceeds as follows:

-

Protonation: The catalytic acid (e.g., H₂SO₄) protonates the carbonyl oxygen of fumaric acid, significantly increasing the electrophilicity of the carbonyl carbon.[9]

-

Nucleophilic Attack: A lone pair of electrons from the hydroxyl oxygen of n-butanol attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final monobutyl fumarate ester.

Caption: Figure 1: Mechanism of Fischer Esterification

Detailed Synthesis Protocol

This protocol is designed for the synthesis of monobutyl fumarate on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment